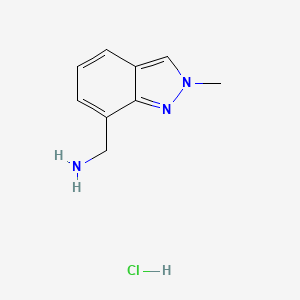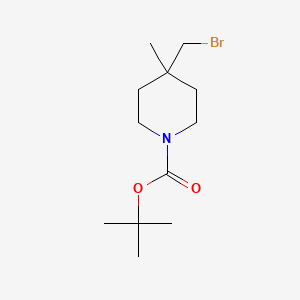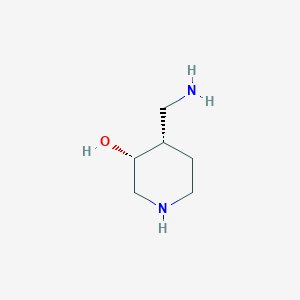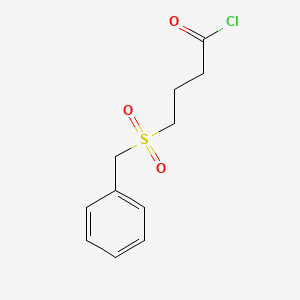
2-Methyl-6-nitro-4-phenoxyquinoline
Descripción general
Descripción
“2-Methyl-6-nitro-4-phenoxyquinoline”, also known as MNpq, is an organic compound that belongs to the family of quinoline derivatives. It has a molecular formula of C16H12N2O3 and a molecular weight of 280.28 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-6-nitro-4-phenoxyquinoline” are not fully detailed in the search results. It is known that it has a molecular weight of 280.28 g/mol , but other properties such as melting point, boiling point, and density are not provided.
Aplicaciones Científicas De Investigación
Antimalarial Activity
2-Methyl-6-nitro-4-phenoxyquinoline: has been studied for its potential use in combating malaria. Quinoline derivatives are known for their antimalarial properties, and this compound could be synthesized to develop new therapeutic agents. The quinoline nucleus is a common motif in many antimalarial drugs, and modifications to this core structure can lead to compounds with enhanced efficacy and reduced resistance .
Anticancer Properties
Research has indicated that quinoline derivatives can exhibit anticancer activities. The structural modification of quinoline, such as the addition of a methyl and nitro group, may influence its interaction with cancer cells. This compound could be part of a new class of chemotherapeutic agents, targeting specific pathways involved in cancer cell proliferation .
Antibacterial and Antifungal Uses
The antibacterial and antifungal activities of quinoline derivatives make them valuable in the development of new antibiotics2-Methyl-6-nitro-4-phenoxyquinoline could be utilized to create drugs that target resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance .
Anti-inflammatory and Analgesic Effects
This compound may also serve as a lead structure for the development of anti-inflammatory and analgesic medications. Its quinoline core has been associated with reducing inflammation and pain, which is crucial in the treatment of chronic inflammatory diseases .
Cardiovascular Applications
Quinoline derivatives have been explored for their cardiovascular effects2-Methyl-6-nitro-4-phenoxyquinoline might be used to synthesize compounds that can act on the cardiovascular system, potentially leading to new treatments for heart diseases .
Central Nervous System (CNS) Agents
The CNS activity of quinoline derivatives is another area of interest. This compound could be investigated for its potential effects on the CNS, possibly contributing to the treatment of neurological disorders .
Hypoglycemic Activity
There is potential for 2-Methyl-6-nitro-4-phenoxyquinoline to be used in the management of diabetes. Its structure could be optimized to create hypoglycemic agents that help regulate blood sugar levels .
Miscellaneous Applications
Finally, quinoline derivatives, including 2-Methyl-6-nitro-4-phenoxyquinoline , have a range of miscellaneous applications. They can be tailored for various uses, such as in material science, as catalysts, or in other industrial applications where their unique chemical properties can be advantageous .
Propiedades
IUPAC Name |
2-methyl-6-nitro-4-phenoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-11-9-16(21-13-5-3-2-4-6-13)14-10-12(18(19)20)7-8-15(14)17-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNQYEGKLOFSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-nitro-4-phenoxyquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)


![3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448299.png)
![1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B1448300.png)




![[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B1448308.png)

![2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3-ium bromide](/img/structure/B1448310.png)
